

spectroscopic data (NMR, IR) for (R)-(-)-2-Phenylglycine chloride hydrochloride

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Compound of Interest

Compound Name: (R)-(-)-2-Phenylglycine chloride hydrochloride

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A Comparative Guide to the Spectroscopic Characterization of **(R)-(-)-2-Phenylglycine Chloride Hydrochloride** for Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and asymmetric synthesis, the structural integrity and enantiomeric purity of chiral building blocks are paramount. (R)-(-)-2-Phenylglycine and its derivatives are critical synthons, notably utilized in the synthesis of semi-synthetic antibiotics like Pivampicillin.^[1] The acid chloride hydrochloride form, **(R)-(-)-2-Phenylglycine chloride hydrochloride**, is a highly reactive intermediate, making its rigorous quality control essential before use in multi-step syntheses.

This guide provides an in-depth comparison of the spectroscopic data for **(R)-(-)-2-Phenylglycine chloride hydrochloride**, contrasting it with its parent amino acid and a common ester derivative. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, explaining the causal relationships between molecular structure and spectral output. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently verify the identity, purity, and stability of this crucial reagent.

The Spectroscopic Fingerprint: (R)-(-)-2-Phenylglycine Chloride Hydrochloride

The combination of an acid chloride and an ammonium hydrochloride within the same molecule creates a unique and highly characteristic spectroscopic profile. The presence of the electron-withdrawing acid chloride group and the protonated amine significantly influences the electronic environment of nearby nuclei and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure elucidation. For this compound, a polar, aprotic deuterated solvent like DMSO- d_6 is often preferred for its ability to dissolve the salt while minimizing proton exchange with the amine group.

- ^1H NMR Analysis: The proton spectrum provides a clear map of the molecule's H-environments.
 - Aromatic Protons (C_6H_5 -): Typically appear as a complex multiplet between 7.4 and 7.6 ppm. The phenyl group provides a strong, easily identifiable signal cluster.
 - Alpha-Proton ($-\text{CH}(\text{N}^+\text{H}_3)-$): This is a key diagnostic signal. It appears as a singlet or a very narrow multiplet around 5.5-5.7 ppm. Its downfield shift is attributed to the deshielding effects of the adjacent phenyl ring, the ammonium group, and the acid chloride.
 - Ammonium Protons ($-\text{N}^+\text{H}_3$): These protons are often broad and can appear over a wide range, typically downfield (e.g., 8.5-9.5 ppm), due to solvent exchange and quadrupolar coupling with the nitrogen atom. Their integration should correspond to three protons.
- ^{13}C NMR Analysis: The carbon spectrum complements the proton data, providing direct information about the carbon backbone.
 - Carbonyl Carbon ($-\text{C}=\text{O}$): This is the most downfield signal, appearing around 168-170 ppm. The high electronegativity of the chlorine atom in the acid chloride functionality shifts this peak significantly downfield compared to a carboxylic acid or ester.
 - Alpha-Carbon ($-\text{CH}(\text{N}^+\text{H}_3)-$): Found in the range of 55-60 ppm.
 - Aromatic Carbons (C_6H_5 -): A series of peaks between 128 and 135 ppm, with the ipso-carbon (the one attached to the chiral center) being distinct.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy excels at identifying functional groups. The spectrum of **(R)-(-)-2-Phenylglycine chloride hydrochloride** is dominated by vibrations from the carbonyl and ammonium groups.

- **C=O Stretch (Acid Chloride):** A very strong, sharp absorption band is expected at a high wavenumber, typically between 1780-1815 cm^{-1} . This high frequency is a hallmark of the acid chloride functional group, distinguishing it clearly from carboxylic acids (~1700-1730 cm^{-1}) or esters (~1735-1750 cm^{-1}).
- **N-H Bends and Stretches (Ammonium):** The N^+H_3 group gives rise to several characteristic bands. Broad stretching vibrations are often observed in the 2800-3200 cm^{-1} region. Bending vibrations (asymmetric and symmetric) typically appear in the 1500-1600 cm^{-1} range. The presence of these bands confirms the hydrochloride salt form.[\[2\]](#)[\[3\]](#)
- **C-H Aromatic Stretches:** Peaks just above 3000 cm^{-1} are characteristic of the aromatic C-H bonds.

Comparative Spectroscopic Analysis

To fully appreciate the unique spectral features of the acid chloride hydrochloride, it is instructive to compare it with its common precursors and derivatives. The primary differences arise from the nature of the carbonyl group and the protonation state of the amine.

Compound	Key Functional Groups	^{13}C NMR (C=O) Shift	FTIR (C=O) Stretch	FTIR (N-H / O-H)
(R)-(-)-2-Phenylglycine Chloride Hydrochloride	Acid Chloride, Ammonium (R-N ⁺ H ₃)	~168-170 ppm	~1780-1815 cm ⁻¹	Broad N ⁺ -H stretches (~2800-3200 cm ⁻¹)
(R)-(-)-2-Phenylglycine[4] [5]	Carboxylic Acid, Amine (Zwitterion)	~172-175 ppm	~1700-1730 cm ⁻¹ (C=O), ~1550-1610 cm ⁻¹ (COO ⁻)	Very broad O-H and N ⁺ -H stretches (~2500-3300 cm ⁻¹)
(R)-(-)-2-Phenylglycine Methyl Ester HCl[6]	Ester, Ammonium (R-N ⁺ H ₃)	~170-172 ppm	~1735-1750 cm ⁻¹	Broad N ⁺ -H stretches (~2800-3200 cm ⁻¹)

Causality Behind the Differences:

- **Carbonyl Environment:** The ^{13}C NMR chemical shift and FTIR stretching frequency of the carbonyl group are highly sensitive to the attached atom (Cl, OH, or OCH₃). The powerful inductive electron-withdrawing effect of chlorine in the acid chloride pulls electron density away from the carbonyl carbon, increasing the bond order and shifting its stretching frequency to a much higher wavenumber. This makes FTIR an exceptionally fast and reliable tool for monitoring the conversion of the carboxylic acid to the acid chloride.
- **Amine Protonation State:** In solid-state or zwitterionic form, the parent amino acid exhibits characteristics of both an ammonium ion (N⁺H₃) and a carboxylate ion (COO⁻). The acid chloride hydrochloride and ester hydrochloride, being salts, show distinct N⁺H₃ stretches, which differ from the overlaid N-H and O-H stretches of the zwitterionic parent.

Workflow for Spectroscopic Quality Control

A robust QC protocol ensures that the material is structurally correct and free from critical impurities before it enters a synthetic workflow. The primary impurity of concern for **(R)-(-)-2-**

Phenylglycine chloride hydrochloride is hydrolysis back to the parent carboxylic acid due to its moisture sensitivity.

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